molecular formula C21H29N5O4 B2818483 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941873-92-3

7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2818483
CAS RN: 941873-92-3
M. Wt: 415.494
InChI Key: SGHRMWAOXXADIK-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

Theophylline derivatives, similar to the specified compound, have been studied for their structural properties. For example, the compound 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline displays a planar theophylline moiety. The structure is stabilized by intramolecular hydrogen bonds, indicating potential interactions relevant to its biological activity (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Cardiovascular Activity

Theophylline derivatives have been evaluated for cardiovascular activities. A study synthesized and tested 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds displayed strong prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Synthesis of Novel Quinolindiones

Research on the synthesis of novel 7-substituted quinolindiones, related to the structure of the mentioned compound, indicates potential applications in the development of novel pharmaceuticals. This includes the synthesis of novel 7-(N-formyl-, N-acetyl-, and N-isobutyrylamino)-2-methylquinoline-5,8-diones (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).

Psychotropic Potential

The compound's derivatives have been studied for their potential psychotropic activities. For instance, derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione were designed as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. Certain derivatives exhibited antidepressant-like and anxiolytic-like activities, suggesting their potential in treating mood disorders (Chłoń-Rzepa et al., 2013).

Antitumor Activity

The synthesis of novel heterocycles, such as purino[7, 8-g]-6-azapteridines, related to theophylline derivatives, has been explored for antitumor activities. These compounds were evaluated for their biological activities, including effects against P388 leukemia, suggesting a potential avenue for cancer therapy (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Other Potential Applications

Additional studies on theophylline derivatives have investigated various biological activities, including antiallergic properties, bronchodilator effects in asthmatics, and potential use in treating chronic inflammation. These investigations highlight the diverse therapeutic potentials of theophylline derivatives (Cho et al., 1981; Kaminski et al., 1989).

properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-14(2)10-11-22-20-23-18-17(19(28)25(4)21(29)24(18)3)26(20)12-15(27)13-30-16-8-6-5-7-9-16/h5-9,14-15,27H,10-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHRMWAOXXADIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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